(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol

Description

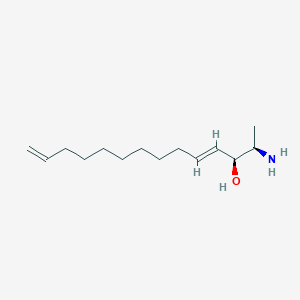

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,11-14,16H,1,4-10,15H2,2H3/b12-11+/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXWKMQPINMKAE-WLDGIZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=CCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](/C=C/CCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of 2r,3s,4e 2 Aminotetradeca 4,13 Dien 3 Ol

Discovery and Elucidation of Source Organisms

The journey of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol, also known as Sphingofungin B, began with the discovery of a group of structurally related sphingolipid inhibitors produced by filamentous fungi. researchgate.netnih.govacs.org The sphingofungins were first isolated in 1992 from the human pathogenic fungus Aspergillus fumigatus. acs.org Subsequent research has identified other fungal species as producers of different sphingofungin variants. For instance, sphingofungins E and F were isolated from Paecilomyces variotii, and more recently, sphingofungins G and H have been reported in Aspergillus penicillioides. acs.org

The biosynthesis of sphingofungins B, C, and D in Aspergillus fumigatus has been a subject of detailed investigation. nih.govacs.orgacs.org Researchers have successfully identified and elucidated the biosynthetic gene cluster responsible for their production in this organism. nih.govacs.orgacs.org These studies have provided valuable insights into the natural production pathways of these complex molecules.

Table 1: Fungal Sources of Sphingofungin Analogs

| Sphingofungin Analog | Source Organism |

| Sphingofungins A, B, C, D | Aspergillus fumigatus |

| Sphingofungins E, F | Paecilomyces variotii |

| Sphingofungins G, H | Aspergillus penicillioides |

Advanced Methodologies for Isolation and Purification in Research Settings

The isolation and purification of this compound and its related compounds from fungal cultures involve a multi-step process that leverages advanced chromatographic techniques. A general workflow begins with the cultivation of the producing fungal strain, such as Aspergillus fumigatus, in a suitable production medium. researchgate.net

Following incubation, the fungal biomass and culture broth are subjected to extraction procedures to obtain a crude extract containing the desired compounds. nih.gov This crude extract is then subjected to a series of purification steps. A common and effective method for the purification of sphingofungins is high-performance liquid chromatography (HPLC). nih.gov

For instance, a detailed purification protocol might involve an initial purification of the crude extract followed by a more refined separation using semipreparative HPLC. nih.gov The selection of the stationary phase, such as a Kinetex C18 column, and the mobile phase gradient are critical for achieving high purity. nih.gov Fractions collected from the HPLC runs are analyzed, often using high-resolution mass spectrometry (HRMS), to identify those containing the target compound. nih.gov Fractions of sufficient purity are then pooled and the solvent is evaporated to yield the purified compound. nih.gov

Table 2: Key Techniques in the Isolation and Purification of this compound

| Technique | Purpose |

| Fungal Cultivation | Production of the compound by the source organism. |

| Solvent Extraction | Isolation of the crude compound from the culture. |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the target compound from other metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Identification and confirmation of the purified compound. |

Stereoselective Total Synthesis of 2r,3s,4e 2 Aminotetradeca 4,13 Dien 3 Ol and Its Stereoisomers

Strategic Approaches Utilizing Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, naturally occurring enantiopure compounds that serve as economical starting materials in synthesis. wikipedia.orgnih.gov For the synthesis of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol, precursors from the chiral pool offer a significant advantage by providing a pre-existing stereocenter, which can be elaborated to achieve the desired target stereochemistry.

Amino acids, particularly L-serine, are prominent chiral pool starting materials for sphingolipid synthesis. morressier.com The inherent chirality of L-serine can be harnessed to establish the C2 stereocenter of the target molecule. A common strategy involves the conversion of L-serine into a suitable aldehyde, such as Garner's aldehyde, which can then undergo further transformations.

Another viable class of chiral pool precursors are terpenes. nih.gov For instance, chiral terpenes like α-pinene can be converted into intermediates with the required stereochemistry. beilstein-journals.orgnih.gov The synthesis of pinane-based 2-amino-1,3-diols from (−)-α-pinene demonstrates the potential of terpene-derived starting materials. beilstein-journals.orgnih.gov

Table 1: Comparison of Chiral Pool Precursors

| Precursor | Advantages | Disadvantages |

| L-Serine | Direct precursor to the amino alcohol backbone of sphingolipids. morressier.com | Requires multiple steps to introduce the long carbon chain. |

| Terpenes (e.g., α-pinene) | Provide a rigid chiral scaffold that can direct subsequent stereoselective reactions. beilstein-journals.orgnih.gov | The terpene backbone needs to be significantly modified to yield the final acyclic product. |

Development of Asymmetric Synthetic Methodologies for Precise Stereocontrol

Achieving the correct stereochemistry at the C2 and C3 positions is a critical challenge in the synthesis of this compound. Asymmetric synthetic methodologies are employed to control these stereocenters with high precision.

One powerful approach is the use of substrate-controlled diastereoselective reactions. For example, the addition of a nucleophile to a chiral aldehyde derived from a chiral pool precursor can be directed by the existing stereocenter to create the second stereocenter with high diastereoselectivity.

Catalytic asymmetric synthesis offers an alternative and often more flexible approach. Asymmetric aldol (B89426) reactions, for instance, can be used to construct the β-hydroxy-α-amino acid backbone. nih.govacs.org The use of chiral catalysts, such as proline-derived organocatalysts or metal complexes with chiral ligands, can afford the desired amino diol skeleton with high enantioselectivity. nih.govacs.org

Stereoselective aminohydroxylation is another key method for the direct introduction of the amino and hydroxyl groups across a double bond with controlled stereochemistry. beilstein-journals.orgnih.gov This reaction, often catalyzed by osmium in the presence of a chiral ligand, can be a highly efficient way to construct the 2-amino-1,3-diol moiety.

Regioselective Transformations in the Construction of the Diene System

The synthesis of the (4E)-conjugated diene and the terminal double bond requires precise regioselective transformations. The construction of conjugated dienes can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netorganic-chemistry.org These reactions allow for the stereospecific formation of the (E)-double bond. For example, a Heck reaction between a vinyl halide and an alkene can be employed to create the C4-C5 double bond with the desired geometry. organic-chemistry.org

Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons reaction, are also powerful tools for the stereoselective synthesis of alkenes. By choosing the appropriate phosphonate (B1237965) ylide and reaction conditions, the (E)-isomer of the C4-C5 double bond can be obtained with high selectivity.

The terminal double bond at C13-C14 can be introduced at a later stage of the synthesis, often through a terminal alkyne. A partial reduction of the alkyne, for example using Lindlar's catalyst for a cis-alkene or a dissolving metal reduction for a trans-alkene, can be employed. nih.gov Alternatively, a terminal Wittig reaction on a C13-aldehyde can install the terminal methylene (B1212753) group.

Application of Advanced Protective Group Strategies

The presence of multiple functional groups, namely the amino group and two hydroxyl groups, in this compound necessitates a carefully designed protecting group strategy. jocpr.com Protecting groups are used to temporarily mask reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. jocpr.com

The amino group is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable under a wide range of reaction conditions and can be selectively removed at the end of the synthesis. iris-biotech.de

The hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or as acetals. The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps. For example, silyl ethers are easily cleaved under acidic conditions or with fluoride (B91410) ions, while benzyl ethers are typically removed by hydrogenolysis.

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups. jocpr.com This allows for the selective deprotection of one functional group while others remain protected, enabling sequential modifications of the molecule.

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) iris-biotech.de |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis | |

| Hydroxyl | Silyl ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) or acid |

| Benzyl (Bn) ethers | Hydrogenolysis | |

| Acetonide (for 1,3-diols) | Acidic hydrolysis |

Comparative Analysis of Synthetic Route Efficiency and Stereoselectivity

The efficiency and stereoselectivity of a total synthesis are crucial metrics for its practicality. Different synthetic routes to this compound can be compared based on these criteria.

In contrast, a route employing catalytic asymmetric reactions to set the stereocenters may be more convergent and potentially more efficient in terms of step count. The stereoselectivity of these reactions is highly dependent on the catalyst and reaction conditions, and optimization is often required to achieve high levels of stereocontrol.

Table 3: Hypothetical Comparison of Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Potential Disadvantages |

| Chiral Pool Approach | Starts from L-serine or a chiral terpene. | High stereoselectivity for one or more centers. | Longer, linear synthesis. |

| Catalytic Asymmetric Synthesis | Uses chiral catalysts for key bond formations. | Convergent, potentially shorter route. | Catalyst development and optimization may be required. |

| Substrate-Controlled Diastereoselection | Relies on the influence of existing stereocenters. | Can provide high diastereoselectivity. | Requires a chiral starting material or an initial asymmetric step. |

Structural Elucidation and Stereochemical Assignment of 2r,3s,4e 2 Aminotetradeca 4,13 Dien 3 Ol

Application of Advanced Spectroscopic Techniques for Structure Determination

The foundational step in the structural elucidation of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol relies on a suite of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides a detailed map of the carbon-hydrogen framework, while mass spectrometry (MS) confirms the molecular weight and elemental composition, and offers insights into the molecule's fragmentation patterns.

Representative Spectroscopic Data for a Close Analog, Sphingofungin E thieme-connect.com

| Technique | Observed Data |

| ¹H NMR (300MHz, CD₃OD) | δ 0.89 (t, 3H, J = 6.6Hz), 1.25-1.60 (m, 16H), 2.05 (q-like, 2H), 2.44 (t, 4H, J = 7.3Hz), 3.65 (d, 1H, J = 7.1Hz), 3.85, 3.95 (AB, 2H, JAB = 10.9Hz), 3.96 (s, 1H), 4.10 (t, 1H, J = 7.4Hz), 5.44 (dd, 1H, J = 15.4, 7.6Hz), 5.77 (dt, 1H, J = 15.3, 6.6Hz) |

| ¹³C NMR (CD₃OD) | δ 14.6, 23.8, 25.2, 30.3, 30.4, 30.5, 33.0, 33.3, 43.8, 65.2, 70.7, 71.4, 75.8, 76.4, 130.5, 135.9, 173.3, 214.6 |

| IR (cm⁻¹) | ν = 3122, 2929, 1707, 1644, 1397, 1071, 724 |

| ESI-MS | 418.5 (M+H)⁺ |

In the case of this compound, ¹H NMR would be crucial for establishing the connectivity of protons, the stereochemistry of the double bonds through the measurement of coupling constants, and the relative configuration of the stereocenters via techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). ¹³C NMR would complement this by identifying the chemical environment of each carbon atom. High-resolution mass spectrometry would provide the exact molecular formula, confirming the elemental composition.

Furthermore, the synthesis of key precursors, such as 1-hydroxydodecan-6-one for the side chain of Sphingofungin F, involves rigorous spectroscopic characterization to ensure the correct structure before incorporation into the final molecule. thieme-connect.com

Spectroscopic Data for a Precursor of this compound: 1-Hydroxydodecan-6-one thieme-connect.com

| Technique | Observed Data |

| ¹H NMR (300 MHz, CDCl₃) | δ = 0.82-0.87 (m, 3 H, CH₃), 1.24-1.37 (m, 8 H, 4 CH₂), 1.50-1.59 (m, 6 H, 3 CH₂), 1.94 (s, 1 H, OH), 2.37 (dd, J = 8.4, 15.9 Hz, 4 H, 2 CH₂), 3.60 (t, J = 6.3 Hz, 2 H, CH₂) |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 13.92, 22.38, 23.34, 23.76, 25.26, 28.81, 31.49, 32.31, 42.52, 42.78, 62.38, 211.67 |

| MS (EI) | m/z (%) = 200 (0.8) [M⁺], 183 (0.3), 141 (1.3) |

Chiroptical Methods for Definitive Absolute Configuration Assignment

While NMR can often determine the relative stereochemistry of a molecule, chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are instrumental in assigning the absolute configuration of its stereocenters.

For a molecule like this compound, Vibrational Circular Dichroism (VCD) would be a powerful tool. A study on the related compound, sphingosine (B13886), demonstrated that VCD is highly effective for the stereochemical analysis of this class of molecules. researchgate.net The VCD patterns in the mid-infrared region serve as practical markers to distinguish between all possible stereoisomers. researchgate.net By comparing the experimental VCD spectrum of the natural product with the spectra of synthetic standards of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute stereochemistry can be unambiguously determined.

Electronic Circular Dichroism (ECD) is another valuable chiroptical method. The ECD spectrum provides information about the spatial arrangement of chromophores within the molecule. For this compound, the diene system and any other UV-active functionalities would give rise to characteristic Cotton effects in the ECD spectrum, the signs of which are directly related to the absolute configuration of the surrounding stereocenters.

Confirmation of Structure and Stereochemistry via Chemical Derivatization and Synthetic Correlation

The most definitive confirmation of the structure and stereochemistry of this compound comes from its total synthesis. nih.govresearchgate.net A stereocontrolled synthesis, starting from materials of known chirality and proceeding through reactions with well-understood stereochemical outcomes, serves as irrefutable proof of the assigned structure. The synthesis of Sphingofungin F has been achieved through routes that establish the (2R,3S) configuration of the amino alcohol moiety and the (4E) geometry of the double bond. nih.govresearchgate.net If the spectroscopic and chiroptical data of the synthetic material perfectly match those of the natural product, the assigned structure is confirmed.

In addition to total synthesis, chemical derivatization can be employed to confirm the stereochemistry of specific functional groups. For the amino alcohol portion of this compound, established methods for the derivatization of amino acids and amino alcohols can be applied. For instance, derivatization with a chiral reagent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) or o-phthaldialdehyde in the presence of a chiral mercaptan, creates diastereomeric pairs that can be separated and analyzed by chromatography (e.g., HPLC). nih.govnih.gov The elution order of these diastereomers can then be used to determine the absolute configuration of the original amino alcohol.

Furthermore, derivatization can be used to create a more rigid molecular structure, which can enhance the signals in chiroptical measurements. For example, sphingosine has been derivatized with glutaraldehyde (B144438) to form a rigid cyclized structure, which improves its solubility in solvents suitable for VCD and enhances the VCD intensity. researchgate.net Similarly, derivatization can be performed to yield a crystalline solid suitable for X-ray crystallography, which provides a definitive three-dimensional structure of the molecule. beilstein-journals.org

Biological Roles and Molecular Mechanisms of 2r,3s,4e 2 Aminotetradeca 4,13 Dien 3 Ol

Modulation of Cellular Signaling Pathways

No research data was found detailing the specific interactions of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol with any cellular signaling pathways.

Interactions with Biological Membranes and Influence on Lipid Raft Dynamics

There is no available information on how this compound interacts with biological membranes or its potential influence on the dynamics of lipid rafts.

Impact on Fundamental Cellular Processes (e.g., cell recognition, stress responses, cell cycle regulation)

Scientific literature does not currently contain findings on the impact of this compound on fundamental cellular processes such as cell recognition, stress responses, or the regulation of the cell cycle.

Molecular Mechanisms of Antimicrobial Action against Model Organisms

There is no published research that describes the molecular mechanisms of any antimicrobial action of this compound against any model organisms.

Participation in Intercellular Communication and Host-Pathogen Interactions

Information regarding the participation of this compound in intercellular communication or its role in host-pathogen interactions is not available in the current body of scientific research.

Structure Activity Relationship Sar Studies of 2r,3s,4e 2 Aminotetradeca 4,13 Dien 3 Ol Derivatives

Rational Design and Stereoselective Synthesis of Structural Analogs

The rational design of analogs of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol is guided by its structural similarity to endogenous sphingolipids, which are key regulators of diverse cellular processes. nih.govresearchgate.net The design strategy often involves modifying the three main regions of the molecule: the polar headgroup containing the amino and hydroxyl functionalities, the hydrophobic alkyl chain, and the sites of unsaturation. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict how structural changes might influence binding to target proteins, such as sphingosine (B13886) kinases (SphK) or sphingosine-1-phosphate (S1P) receptors. nih.govmdpi.com

The synthesis of these rationally designed analogs requires precise control over stereochemistry, which is crucial for biological activity. Stereoselective synthesis is paramount to ensure the correct (2R, 3S) configuration, which mirrors that of natural D-erythro-sphingosine. tesisenred.net Synthetic strategies often employ chiral starting materials or asymmetric reactions. For instance, a synthetic route could begin with a protected amino acid to set the stereocenter at C-2. The alkyl chain and the double bonds can be constructed using various modern organic synthesis techniques. Olefin cross-metathesis with a catalyst like Grubbs' second-generation catalyst is a powerful method for stereoselectively forming the (E)-alkene at the C4-C5 position. mdpi.com The terminal alkene at C-13 can be introduced via reactions like a Wittig olefination or by using a building block that already contains this functionality, such as 11-bromo-undecene. mdpi.comnih.gov

Investigation of the Influence of Alkyl Chain Length and Position/Geometry of Unsaturation on Biological Activities

The hydrophobic alkyl chain of sphingolipids plays a critical role in their interaction with cell membranes and the hydrophobic binding pockets of enzymes. SAR studies on related compounds have demonstrated that modifying the chain length can significantly impact both potency and selectivity.

Alkyl Chain Length: Varying the length of the alkyl chain from the 14 carbons of the parent compound can modulate its biological profile. For example, in studies of FTY720-derived sphingosine kinase inhibitors, the length of the hydrophobic tail was found to impart selectivity for SphK2 over SphK1. nih.govnih.gov Analogs with different chain lengths would be synthesized and tested to determine the optimal length for a desired biological effect. Shorter chains may reduce nonspecific membrane interactions, while longer chains could enhance binding within a deep hydrophobic pocket of a target protein.

Interactive Data Table: Effect of Alkyl Chain Length on Sphingosine Kinase 2 (SphK2) Inhibition

Note: This table is based on data for a series of related sphingosine analogs to illustrate the principle.

| Compound | Alkyl Chain Length | SphK1 Inhibition (Ki, µM) | SphK2 Inhibition (Ki, µM) | Selectivity (SphK1/SphK2) |

| Analog A | 12 | 45 | 12 | 3.75 |

| Analog B | 14 | 36 | 7 | 5.14 |

| Analog C | 16 | 42 | 15 | 2.80 |

| Analog D | 18 | 50 | 25 | 2.00 |

Position and Geometry of Unsaturation: The presence and configuration of double bonds are critical determinants of a sphingolipid's structure and function.

C4-C5 Double Bond: The natural (4E) or trans geometry is crucial for the biological activity of many sphingolipids. Altering this to a (4Z) or cis geometry can have profound effects. For instance, studies on sphingomyelin (B164518) have shown that replacing the trans double bond with a cis bond can significantly enhance its antioxidant properties. nih.gov However, such a change can also disrupt recognition by metabolic enzymes, indicating the importance of this geometry for proper biological processing. nih.gov

Elucidation of the Role of Stereochemistry in Molecular Recognition and Biological Interactions

Stereochemistry is a pivotal factor in the biological activity of chiral molecules like sphingolipids, as biological targets such as enzymes and receptors are themselves chiral. researchgate.net The specific spatial arrangement of the amino and hydroxyl groups in this compound is essential for its molecular recognition.

The (2R, 3S) configuration, known as the D-erythro configuration, is the naturally occurring and most biologically active form of sphingosine. This specific arrangement allows for precise hydrogen bonding and electrostatic interactions with target proteins. For example, in S1P receptors, the C3-hydroxyl group is believed to be directly involved in ligand recognition, and its orientation is therefore critical. nih.gov

To elucidate the role of stereochemistry, SAR studies would involve the synthesis and biological evaluation of all possible stereoisomers:

(2S, 3R) - L-erythro: The enantiomer of the natural form.

(2R, 3R) - D-threo: A diastereomer.

(2S, 3S) - L-threo: Another diastereomer.

Comparing the biological activities of these isomers provides direct insight into the stereochemical requirements of the molecular target. It is common for only one enantiomer to exhibit significant activity, while the others are much less potent or inactive. nih.gov This stereoselectivity can be attributed to the three-point attachment model, where the precise orientation of at least three functional groups is necessary for optimal binding to a receptor or enzyme active site.

Systematic Modifications of Amino and Hydroxyl Functionalities and their Biological Impact

The polar headgroup, comprising the C2-amino and C3-hydroxyl groups, is fundamental to the function of sphingolipids, mediating interactions with aqueous environments and the binding sites of target proteins.

Modifications of the Amino Group: The primary amine at the C2 position is a key functional group. It is protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., aspartate or glutamate) in protein binding pockets. nih.gov Systematic modifications could include:

N-acylation: Introducing various acyl chains to form ceramide-like analogs. The length and saturation of the acyl chain are known to be critical for the biological activities of ceramides (B1148491).

N-alkylation: Adding methyl or other small alkyl groups to assess the importance of the primary amine's hydrogen-bonding capacity.

Replacement: Substituting the amine with other functional groups, such as a hydroxyl or a thiol, to probe the necessity of the basic nitrogen atom.

Modifications of the Hydroxyl Group: The C3-hydroxyl group is also a critical site for hydrogen bonding. Its presence and stereochemical orientation are often vital for receptor activation and enzyme inhibition. nih.gov

Removal (Deoxy-analogs): Synthesizing an analog lacking the C3-hydroxyl group can reveal its importance. Studies on sphingosine kinase inhibitors have shown that removing a key hydroxyl group can act as a "molecular switch," dramatically altering selectivity from dual SphK1/SphK2 inhibition to SphK2-selective inhibition. nih.gov

Inversion of Stereochemistry: As discussed in the previous section, creating the D-threo isomer would reposition the hydroxyl group and disrupt the natural interaction pattern.

Esterification or Etherification: Capping the hydroxyl group with an ester or ether functionality would block its ability to act as a hydrogen bond donor, helping to determine the nature of its interaction with a target.

These systematic modifications provide a detailed map of the SAR, enabling the fine-tuning of the molecule's properties to enhance its potency, selectivity, and therapeutic potential.

Advanced Research Methodologies and Theoretical Studies on 2r,3s,4e 2 Aminotetradeca 4,13 Dien 3 Ol

Computational Chemistry and Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for predicting the three-dimensional structure of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol and its interactions with potential biological targets. These in silico approaches can provide insights into the molecule's conformational flexibility, which is crucial for its biological activity.

Ligand-Target Interactions: MD simulations can model the interaction of this compound with proteins such as enzymes or receptors. These simulations can predict binding affinities and identify key amino acid residues involved in the interaction, guiding further experimental studies. For instance, docking studies could be performed against enzymes involved in lipid metabolism to explore its potential as a substrate or inhibitor.

Interactive Data Table: Predicted Conformational Energies of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kJ/mol) | Predicted Solvent |

| 1 | 180° | 0 | Water |

| 2 | 120° | 15.2 | Water |

| 3 | -120° | 15.8 | Water |

| 4 | 180° | 2.1 | Octanol |

| 5 | 60° | 20.5 | Octanol |

Note: This data is hypothetical and for illustrative purposes.

Biophysical Investigations of Membrane Interactions and Permeability Modulation

The amphipathic nature of this compound suggests it may interact with and modulate the properties of biological membranes. Biophysical techniques are essential to characterize these interactions.

Membrane Interaction Studies: Techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy can be used to study how the compound partitions into model membranes (liposomes) of varying lipid compositions. These studies can reveal its influence on membrane fluidity, phase behavior, and the formation of lipid domains. The long unsaturated hydrocarbon tail is expected to intercalate into the hydrophobic core of the lipid bilayer, while the amino alcohol headgroup would be positioned at the lipid-water interface.

Permeability Modulation: The effect of this compound on membrane permeability can be assessed using assays that measure the leakage of entrapped fluorescent dyes from liposomes. Such studies would indicate whether the compound can form pores or otherwise disrupt the membrane barrier.

Interactive Data Table: Effect of this compound on Membrane Fluidity

| Liposome Composition | Compound Concentration (µM) | Anisotropy (r) | Interpretation |

| DPPC | 0 | 0.35 | Rigid |

| DPPC | 10 | 0.32 | Fluidizing effect |

| DPPC | 50 | 0.28 | Significant fluidizing effect |

| DPPC/Cholesterol (7:3) | 0 | 0.42 | Highly rigid |

| DPPC/Cholesterol (7:3) | 50 | 0.40 | Minor fluidizing effect |

Note: This data is hypothetical and for illustrative purposes. DPPC stands for dipalmitoylphosphatidylcholine.

Mechanistic Enzymology Studies Pertaining to Metabolism and Transformation

Understanding the metabolic fate of this compound is crucial for determining its biological half-life and potential bioactive metabolites. Mechanistic enzymology studies would focus on identifying the enzymes responsible for its transformation.

Metabolic Pathways: Given its structure, potential metabolic pathways could include N-acylation to form a ceramide-like molecule, phosphorylation of the primary hydroxyl group by a sphingosine (B13886) kinase analog, or degradation via pathways similar to those for long-chain bases. nih.gov The unsaturated bonds could also be subject to oxidation. youtube.com

Enzyme Assays: In vitro assays using purified enzymes or cell lysates can identify the enzymes that act on this compound. For example, incubating the compound with various cytochrome P450 enzymes could reveal oxidative metabolites. Similarly, its potential as a substrate for kinases or acyltransferases can be tested directly.

Advanced Analytical Techniques for Trace Quantification, Metabolomics, and Flux Analysis

To study this compound in biological systems, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels.

Trace Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of lipids. nih.gov A targeted LC-MS/MS method could be developed to measure the concentration of this compound in biological matrices such as plasma, cells, and tissues. mdpi.com This would involve optimizing chromatographic separation and mass spectrometric parameters, including the selection of specific precursor and product ions for selected reaction monitoring (SRM).

Metabolomics and Flux Analysis: Untargeted metabolomics approaches, also utilizing LC-MS, can be employed to identify novel metabolites of this compound in biological systems. illinois.edu Furthermore, stable isotope labeling (e.g., with ¹³C or ¹⁵N) of the parent compound can be used in metabolic flux analysis to trace the incorporation of its atoms into various metabolic pathways, providing a dynamic view of its metabolic fate.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for Quantification

| Parameter | Value |

| Precursor Ion (m/z) | 242.25 |

| Product Ion 1 (m/z) | 224.24 |

| Product Ion 2 (m/z) | 60.08 |

| Collision Energy (eV) | 15 |

| Retention Time (min) | 8.2 |

| Limit of Quantification (ng/mL) | 0.1 |

Note: This data is hypothetical and for illustrative purposes.

Future Research Directions and Conceptual Therapeutic Potential

Comprehensive Elucidation of the Complete Biosynthetic Machinery

The biosynthesis of sphingolipids is a highly conserved and complex process that begins in the endoplasmic reticulum. libretexts.orgnih.gov The initial and rate-limiting step is the condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). libretexts.orgnih.gov This is followed by a series of enzymatic reactions, including reduction and acylation, to form the basic ceramide structure. ontosight.ai

Future research should focus on identifying the specific enzymes and pathways responsible for the unique structural features of (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol, particularly the double bond at the 13th position. It is plausible that a novel desaturase or a related enzyme is involved in introducing this second double bond, and its characterization will be crucial. A deeper understanding of the regulatory mechanisms governing the expression and activity of these biosynthetic enzymes will be essential for manipulating the production of this specific sphingolipid.

| Enzyme | Function in General Sphingolipid Biosynthesis | Potential Role in this compound Synthesis |

| Serine Palmitoyltransferase (SPT) | Catalyzes the initial condensation of serine and palmitoyl-CoA. libretexts.org | Likely initiates the synthesis of the sphingoid base. |

| 3-ketodihydrosphingosine reductase | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. nih.gov | A probable step in the formation of the backbone. |

| Dihydroceramide (B1258172) synthase | Acylates the amino group of the sphingoid base. | May be involved in a similar acylation step. |

| Dihydroceramide desaturase | Introduces the 4,5-trans double bond. nih.gov | Likely responsible for the double bond at the 4th position. |

| Novel Desaturase/Enzyme System | - | Potentially introduces the second double bond at the 13th position. |

Design and Development of Novel Synthetic Analogues with Enhanced or Targeted Biological Activity

Sphingolipid analogues have shown significant therapeutic potential in a variety of diseases, including cancer and cardiovascular conditions. nih.govmdpi.com For instance, the sphingosine (B13886) analogue FTY720 (Fingolimod) is an approved immunomodulatory drug. The development of synthetic analogues of this compound could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future synthetic efforts could focus on modifications at several key positions of the molecule, such as the amino group, the hydroxyl group, and the aliphatic chain. These modifications could influence the compound's interaction with specific protein targets, its cellular uptake, and its metabolic stability. The goal would be to create a library of analogues that can be screened for various biological activities, including anti-proliferative, anti-inflammatory, and neuroprotective effects. The structural similarities of these potential analogues to ceramide and other sphingolipids suggest they could modulate key cellular signaling pathways. biorxiv.org

Exploration of Undiscovered Biological Functions and Physiological Roles

Sphingolipids are not just structural components of cell membranes; they are also critical signaling molecules involved in a plethora of cellular processes, including cell growth, differentiation, apoptosis, and stress responses. nih.gov Given its structure, this compound may have unique biological functions that have yet to be discovered.

Future investigations should aim to determine the precise physiological roles of this compound. This could involve studying its effects on various cell types, its subcellular localization, and its potential interactions with specific proteins, such as kinases, phosphatases, and receptors. Understanding its role in both normal physiology and in pathological conditions will be paramount. For example, exploring its impact on inflammatory pathways and cardiovascular cell function could reveal novel therapeutic avenues. nih.govresearchgate.net

Integration of this compound Research into Systems Biology and Omics Approaches

To gain a holistic understanding of the function of this compound, it is essential to integrate its study into systems biology and omics approaches. Lipidomics, a branch of metabolomics, can be employed to quantify the levels of this specific sphingolipid and its metabolites in various biological samples under different physiological and pathological conditions.

Transcriptomics and proteomics can be used to identify changes in gene and protein expression in response to varying levels of this compound. This will help to elucidate the signaling pathways and cellular processes that are regulated by this compound. By combining these omics datasets, researchers can construct comprehensive models of the molecular networks in which this sphingolipid participates, ultimately revealing its broader biological impact and identifying potential biomarkers and therapeutic targets.

| Omics Approach | Application to this compound Research | Potential Insights |

| Lipidomics | Quantification of the compound and its metabolites in cells and tissues. | Understanding its distribution, turnover, and changes in disease states. |

| Transcriptomics | Analysis of global gene expression changes in response to the compound. | Identification of regulated genes and pathways. |

| Proteomics | Analysis of global protein expression and post-translational modifications. | Elucidation of protein interaction networks and downstream signaling events. |

| Metabolomics | Comprehensive analysis of all small molecule metabolites. | Understanding the broader metabolic impact of the compound. |

Q & A

Q. How is (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol synthesized, and what analytical methods confirm its purity and structural integrity?

Answer: Synthesis typically involves stereoselective strategies, such as chiral auxiliary-assisted reactions or asymmetric catalysis, to establish the (2R,3S) configuration and the 4E double bond. For example, hybrid compound design based on (2R,3S)-N-benzoyl-3-phenylisoserine frameworks (as in antimalarial studies) may employ Sharpless epoxidation or Mitsunobu reactions . Post-synthesis, purity is validated via HPLC (>99%, as in ), while structural confirmation relies on H NMR (to verify stereochemistry and olefin geometry) and mass spectrometry (MS) for molecular weight consistency .

Q. What are the key challenges in isolating stereoisomers of this compound, and what chromatographic techniques resolve them?

Answer: Isolation of stereoisomers is complicated by the compound’s two chiral centers (2R,3S) and the 4E double bond. Chiral stationary phase HPLC (e.g., using cellulose- or amylose-derived columns) or capillary electrophoresis can separate enantiomers by exploiting differences in hydrogen bonding and steric interactions. For diastereomers, normal-phase silica gel chromatography with hexane/ethyl acetate gradients is effective .

Advanced Research Questions

Q. How do discrepancies in reported NMR spectra for this compound arise, and what strategies reconcile conflicting data?

Answer: Contradictions in NMR data may stem from solvent effects, impurities, or incorrect stereochemical assignments. To resolve this:

Q. What in silico models predict the compound’s pharmacokinetic properties, and how are they validated experimentally?

Answer: Quantitative structure-activity relationship (QSAR) models and molecular docking simulations predict bioavailability and target binding. For example, antiplasmodial activity studies use Plasmodium falciparum enzyme assays (e.g., inhibition of PfATP4) to validate predictions . Physicochemical properties (logP, solubility) are experimentally confirmed via shake-flask methods or HPLC-derived retention times .

Q. How does the compound’s stereochemistry influence its biological activity, and what in vitro assays quantify this relationship?

Answer: The (2R,3S) configuration is critical for interactions with chiral biological targets. For instance, sphingolipid analogs with similar stereochemistry exhibit cytotoxicity via ceramide synthase inhibition. Activity is assessed via:

Q. What environmental fate studies are relevant for this compound, and how are its degradation products characterized?

Answer: Environmental persistence is evaluated using OECD 307 guidelines (simulated soil/water systems). Degradation pathways (hydrolysis, photolysis) are monitored via LC-MS/MS, identifying intermediates like hydroxylated or deaminated derivatives. Ecotoxicity is assessed using Daphnia magna or algal growth inhibition tests .

Q. How are isotopic labeling techniques applied to trace the compound’s metabolic pathways in vivo?

Answer: C or N labeling at the amino or hydroxyl groups enables tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, in rodent models, labeled metabolites are quantified in plasma and tissues to map distribution and excretion routes .

Q. What computational tools model the compound’s interaction with lipid bilayers, and how does this inform drug delivery strategies?

Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability by calculating free energy profiles across lipid bilayers. Experimental validation uses parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.